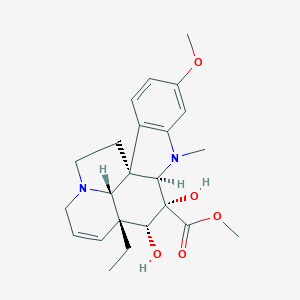

去乙酰长春胺

描述

17-O-deacetylvindoline is a vinca alkaloid that is vindoline in which the acetate ester group at position 17 has been hydrolysed to give the corresponding secondary alcohol. It is a vinca alkaloid, an organic heteropentacyclic compound, a methyl ester, a tertiary alcohol and a secondary alcohol. It derives from a vindoline. It is a conjugate base of a 17-O-deacetylvindolinium.

科学研究应用

酶表征和生物合成

- 乙酰辅酶 A:去乙酰长春胺 4-O-乙酰转移酶的纯化和表征:去乙酰长春胺在长春花中长春胺的生物合成中起着至关重要的作用。负责此过程的酶乙酰辅酶 A:去乙酰长春胺 4-O-乙酰转移酶 (DAT) 已被分离和表征,揭示了其动力学性质和抑制因子 (Power、Kurz 和 De Luca,1990)。

- 长春胺生物合成中的酶特异性:对另一种酶乙酰辅酶 A:17-O-去乙酰长春胺 17-O-乙酰转移酶的研究显示出对长春胺生物合成中不同底物的特异性,表明生物合成途径中存在复杂的酶控制 (Fahn、Gundlach、Deus-Neumann 和 Stöckigt,1985)。

基因调控和表达

- 去乙酰长春胺-4-O-乙酰转移酶基因启动子的功能分析:马达加斯加长春花中的 DAT 基因启动子参与基因表达的调控,影响长春胺的生物合成。本研究提供了对控制此过程的分子机制的见解 (Wang 等人,2010)。

转化和在医学中的应用

- 长春胺的微生物转化:研究表明,某些真菌对长春胺的微生物转化会导致去乙酰长春胺的产生,突出了用于治疗应用的这种化合物生物合成的潜在方法 (Atta-ur-Rahman 等人,1998)。

生物合成中的光调控

- 长春胺生物合成中的光调控:研究表明,光敏蛋白光敏色素参与调控长春花中长春胺的生物合成,表明环境因素对去乙酰长春胺的产生有影响 (Aerts 和 De Luca,1992)。

未来方向

The rapid development of modern synthetic biology tools has facilitated the engineering of living organisms to allow them to manufacture plant natural products . Herein, we highlight the advances of strategies to engineer more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants . Success in engineering these platforms will ultimately provide more access to plant-based medicines .

作用机制

Target of Action

Deacetylvindoline, also known as Desacetyl Vindoline, is a terpene indole alkaloid produced by the plant Catharanthus roseus . The primary targets of Deacetylvindoline are the enzymes deacetoxyvindoline 4-hydroxylase (D4H) and deacetylvindoline O-acetyltransferase (DAT) . These enzymes play a crucial role in the biosynthesis of vindoline, a precursor for the formation of the pharmacologically valuable bisindole alkaloid vinblastine .

Mode of Action

Deacetylvindoline is the product of a hydroxylation of desacetoxyvindoline by D4H . It then acts as a substrate for DAT, which acetylates a hydroxy group to form vindoline . This interaction with its targets results in the formation of vindoline, a key intermediate in the biosynthesis of vinblastine .

Biochemical Pathways

The biochemical pathway involved in the action of Deacetylvindoline is the terpenoid indole alkaloid (TIA) biosynthesis pathway . Deacetylvindoline is a critical intermediate in this pathway, and its conversion to vindoline by DAT represents one of the final steps in the biosynthesis of vinblastine . The regulation of this pathway is complex and involves a network of transcription factors that fine-tune the expression of rate-limiting enzymes .

Result of Action

The molecular and cellular effects of Deacetylvindoline’s action primarily involve the production of vindoline, a key intermediate in the biosynthesis of vinblastine . This process is regulated by differential DNA methylation in the promoter and coding regions of the DAT gene . The upregulation of the DAT gene expression correlates with changes observed in DNA methylation .

Action Environment

The action of Deacetylvindoline and its efficacy can be influenced by various environmental factors. Transcription factors function independently or in response to environmental stimuli, fine-tuning terpenoid accumulation through regulating rate-limiting enzyme expression . Moreover, environmental factors can trigger changes in gene expression at the transcriptional and posttranscriptional levels, affecting the biosynthesis of terpenoid indole alkaloids .

生化分析

Biochemical Properties

Deacetylvindoline interacts with a variety of enzymes and proteins. One of the key enzymes it interacts with is Deacetylvindoline O-acetyltransferase . This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to deacetylvindoline, a crucial step in the biosynthesis of vindoline .

Cellular Effects

Deacetylvindoline has significant effects on various types of cells and cellular processes. It influences cell function by impacting gene expression and cellular metabolism . The expression of the Deacetylvindoline O-acetyltransferase gene is regulated by differential DNA methylation .

Molecular Mechanism

Deacetylvindoline exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is involved in the activation of the Deacetylvindoline O-acetyltransferase enzyme, which plays a crucial role in the indole alkaloid pathway leading to vindoline synthesis .

Temporal Effects in Laboratory Settings

The effects of Deacetylvindoline change over time in laboratory settings. Studies have shown that Deacetylvindoline has a significant impact on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Deacetylvindoline is involved in the metabolic pathway leading to the synthesis of vindoline . It interacts with the enzyme Deacetylvindoline O-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to deacetylvindoline .

属性

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMPOJNYNVYLA-PEGGBQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032208 | |

| Record name | Deacetylvindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3633-92-9 | |

| Record name | Aspidospermidine-3-carboxylic acid, 6,7-didehydro-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylvindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylvindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deacetylvindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLVINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ETH7DXT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

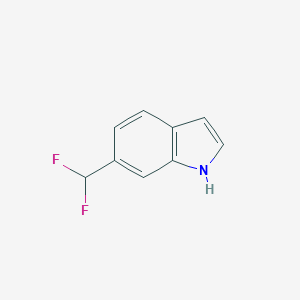

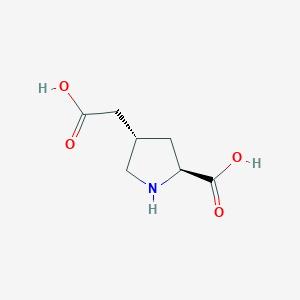

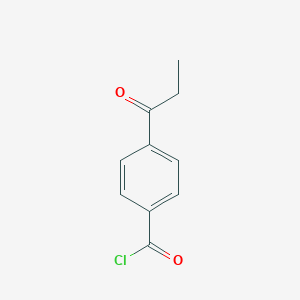

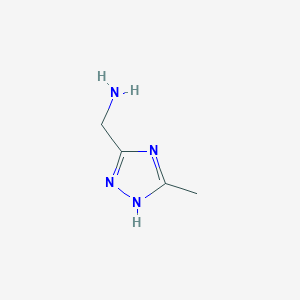

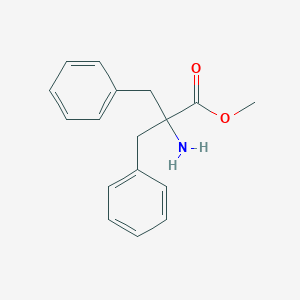

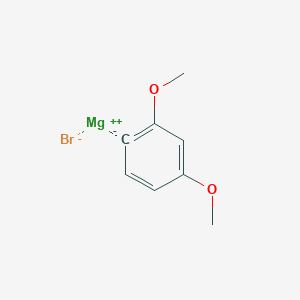

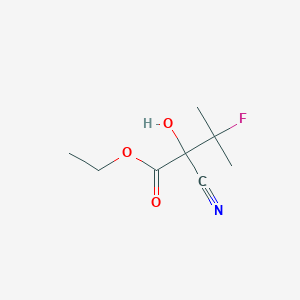

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzyme catalyzes the final step in vindoline biosynthesis, converting deacetylvindoline to vindoline?

A1: The enzyme acetyl-coenzyme A-deacetylvindoline-4-O-acetyltransferase (DAT) catalyzes the final step in vindoline biosynthesis by transferring an acetyl group from acetyl-coenzyme A to deacetylvindoline. [, , , ]

Q2: What implications does the cellular compartmentalization of vindoline biosynthesis have?

A3: The spatial separation of biosynthetic steps necessitates the intercellular transport of pathway intermediates, likely including deacetylvindoline. This complexity poses a challenge for producing vindoline in cell cultures. []

Q3: How does light affect the expression of genes involved in vindoline biosynthesis, particularly DAT?

A4: Studies have shown that light exposure can influence the expression of genes involved in vindoline biosynthesis. For example, DAT expression is typically higher in light-adapted Catharanthus roseus hairy root cultures compared to dark-grown controls. [] This suggests that light may play a regulatory role in vindoline biosynthesis.

Q4: What other factors can influence DAT gene expression and vindoline accumulation?

A4: Besides light, other factors influencing DAT expression and vindoline accumulation include:

- Elicitors: Treatment with chitooligosaccharides, particularly those with a molecular weight of 3 kDa, enhanced vindoline and catharanthine accumulation, alongside increased expression of DAT and other related genes like ORCA3, SLS, and STR. []

- Stress: Abiotic stresses like drought and salinity can significantly increase the expression of D4H (desacetoxyvindoline-4-hydroxylase) and DAT, leading to higher vindoline and vinblastine accumulation. []

- Polyploidy: Tetraploid callus cultures of Catharanthus roseus showed higher vindoline accumulation compared to diploid cultures, potentially due to increased chlorophyll content or altered chloroplast development. These cultures also accumulated deacetylvindoline, suggesting a possible bottleneck at the DAT step. []

Q5: Is there evidence suggesting that the DAT gene is regulated by DNA methylation?

A6: While not fully elucidated, some studies indicate a potential role for DNA methylation in regulating DAT gene expression in Catharanthus roseus. []

Q6: What is the molecular formula and weight of deacetylvindoline?

A6: The molecular formula of deacetylvindoline is C(20)H(24)N(2)O(2), and its molecular weight is 324.42 g/mol.

Q7: What are some spectroscopic techniques used to characterize deacetylvindoline?

A7: Researchers utilize various spectroscopic techniques to characterize deacetylvindoline:

- NMR Spectroscopy: (1H and 13C NMR) provides detailed structural information, including the position of functional groups and stereochemistry. []

- Mass Spectrometry: Offers insights into the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q8: Can deacetylvindoline be produced through microbial transformation?

A9: Yes, microbial transformation of vindoline by fungi like Aspergillus niger, Fusarium lini, and Fusarium monolinum can yield deacetylvindoline. [] This highlights the potential of microbial biotransformation for producing valuable intermediates in alkaloid biosynthesis.

Q9: Are there any known substitutes for deacetylvindoline in vindoline biosynthesis?

A9: While deacetylvindoline is the direct precursor to vindoline in the natural biosynthetic pathway, researchers are exploring alternative substrates for DAT. This could potentially lead to the development of novel vindoline analogs with improved pharmacological properties.

Q10: How can further research on deacetylvindoline contribute to improving the production of anti-cancer drugs like vinblastine and vincristine?

A10: Future research focusing on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

![4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid](/img/structure/B137519.png)